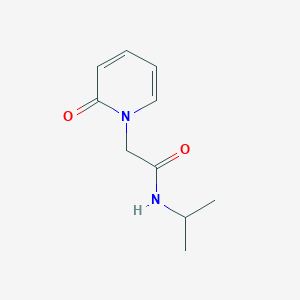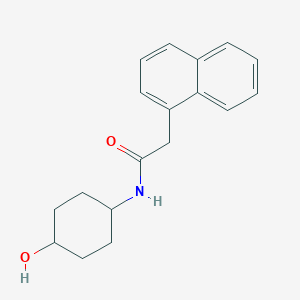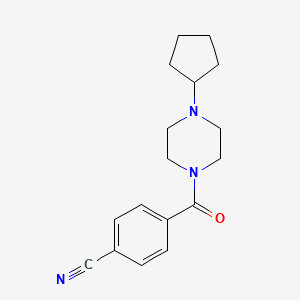![molecular formula C12H15FN2O2 B7474084 N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)
N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide, commonly known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a chemical compound that has revolutionized the field of neuroscience research. DREADDs are genetically engineered receptors that can be selectively activated by a synthetic ligand, clozapine-N-oxide (CNO), which enables researchers to control neuronal activity in vivo with high spatial and temporal precision.
作用机制
DREADDs are engineered GPCRs that are selectively activated by N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide, which is a synthetic ligand that does not activate endogenous receptors. Upon binding of N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide, DREADDs activate downstream signaling pathways that modulate neuronal activity. The specific downstream effects of DREADD activation depend on the specific DREADD subtype and the neuronal population expressing it.
Biochemical and Physiological Effects:
DREADD activation has been shown to modulate neuronal activity in vivo, leading to changes in behavior and physiological responses. For example, activation of hM3Dq in the ventral tegmental area (VTA) has been shown to increase dopamine release in the nucleus accumbens, leading to increased locomotor activity and reward-seeking behavior. Activation of hM4Di in the prefrontal cortex (PFC) has been shown to reduce anxiety-like behavior in mice.
实验室实验的优点和局限性
DREADDs offer several advantages for neuroscience research, including high spatial and temporal precision, reversible activation, and cell-type specificity. DREADDs also allow for the modulation of neuronal activity in vivo, which is more physiologically relevant than in vitro studies. However, there are also some limitations to DREADD research, including potential off-target effects, the need for genetic modification, and the potential for desensitization and downregulation of DREADDs over time.
未来方向
There are several future directions for DREADD research, including the development of new DREADD subtypes with different activation profiles, the optimization of N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide pharmacokinetics, and the development of non-invasive methods for DREADD delivery. DREADDs also have potential therapeutic applications for neurological and psychiatric disorders, although further research is needed to fully understand their therapeutic potential.
合成方法
The synthesis of DREADDs involves genetic engineering techniques that modify G protein-coupled receptors (GPCRs) to make them selectively activated by N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide. The first DREADD was developed in 2007 by the Roth lab at UNC Chapel Hill, which involved the mutagenesis of the M3 muscarinic receptor to make it insensitive to endogenous ligands and sensitive to N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide. Since then, several other DREADDs have been developed, including hM4Di, hM3Dq, and hM3D(Gq)i, which have different activation profiles and can be used to modulate different neuronal populations.
科学研究应用
DREADDs have been widely used in neuroscience research to study the function of specific neural circuits in vivo. They have been used to investigate the role of specific neuronal populations in behaviors such as reward, addiction, anxiety, and social behavior. DREADDs have also been used to investigate the neural mechanisms underlying psychiatric disorders such as depression, schizophrenia, and autism. In addition, DREADDs have been used to develop novel therapeutic approaches for neurological and psychiatric disorders.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-14(2)11(16)8-15(3)12(17)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVNWRAZLBSRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)


![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)

![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)


![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)